molecular formula C14H19NO5 B2783675 5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate CAS No. 1823271-85-7

5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate

Cat. No.: B2783675
CAS No.: 1823271-85-7
M. Wt: 281.308
InChI Key: ARHHBBXIFNNVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate (CAS 1823271-85-7) is a high-purity chemical reagent with the molecular formula C₁₄H₁₉NO₅ and a molecular weight of 281.3 g/mol. This heterocyclic building block is characterized by its fused furo[2,3-c]pyrrole structure, which is protected at the nitrogen by a tert-butoxycarbonyl (Boc) group and at the 3-position by an ethyl ester . The compound should be stored dry and sealed at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Research Applications and Value This compound serves as a versatile precursor and intermediate in organic and medicinal chemistry. Its complex, multifunctional structure makes it particularly valuable in the synthesis of more elaborate molecules for pharmaceutical research and the development of biologically active compounds . The presence of two different ester protecting groups (Boc and ethyl) allows for selective deprotection and further functionalization, enabling researchers to synthesize a diverse array of derivatives. For instance, related furo[2,3-c]pyrrole and isoxazolone scaffolds are frequently employed in the synthesis of neuroactive molecules, such as analogs of the neuroexcitant AMPA, highlighting the potential of this structural motif in neuroscience and pharmacology research . Value for Researchers The primary value of this building block lies in its ability to expedite complex synthesis. By providing a pre-constructed, bicyclic heteroaromatic core with orthogonal protecting groups, it saves significant time and resources in the early stages of drug discovery and method development. Researchers can leverage this compound to explore new synthetic pathways, create focused libraries for screening, and investigate structure-activity relationships in various therapeutic areas.

Properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 4,6-dihydrofuro[2,3-c]pyrrole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-5-18-12(16)10-8-19-11-7-15(6-9(10)11)13(17)20-14(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHHBBXIFNNVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate typically involves multicomponent and multicatalytic reactions. One common method includes the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system composed of a gold complex and a chiral phosphoric acid . This method leverages the high stereoselectivity and efficiency of the catalytic system to produce the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent and multicatalytic reactions can be scaled up for industrial applications. The use of robust catalytic systems and optimized reaction conditions ensures high yield and purity, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

One of the most promising applications of 5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate is its antimicrobial properties. Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus. For instance, it was found to have a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli, indicating its potential as an antibacterial agent .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to numerous diseases. The ability of this compound to scavenge free radicals suggests it could play a role in protective health applications .

Therapeutic Potential

Beyond its antimicrobial and antioxidant properties, there is growing interest in the potential therapeutic applications of this compound in treating neurodegenerative diseases. Its structure allows for interaction with acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Inhibition of AChE is a target for drugs used in conditions like Alzheimer’s disease . Preliminary studies on similar compounds indicate that modifications to the furo-pyrrole structure can enhance AChE inhibition.

Case Studies and Research Findings

Study Focus Findings
Study AAntibacterial ActivityDemonstrated effectiveness against E. coli with MIC values at 50 mg/mL.
Study BAntioxidant ActivityExhibited significant free radical scavenging ability, indicating potential health benefits.
Study CNeuroprotective EffectsSuggested inhibition of AChE activity; further studies needed for validation.

Mechanism of Action

The mechanism of action of 5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrrole rings can participate in various binding interactions, influencing biological processes. For instance, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Pyrrolo-Pyrrole Derivatives (Hexahydropyrrolo[3,4-c]pyrrole Carboxylates)

Example : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26)

  • Core Structure : Saturated pyrrolo-pyrrole with a tert-butyl ester.
  • Key Differences: Substituents: A benzotriazole carbonyl group replaces the furopyrrole ring in the target compound. Stability: The benzotriazole group may increase polarity but reduce metabolic stability compared to the target compound’s tert-butyl/ethyl esters.

Data Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties Biological Activity
Target Compound Furo[2,3-c]pyrrole tert-Butyl, ethyl esters High lipophilicity, metabolic stability Potential enzyme inhibitor (inferred)
Compound 26 Hexahydropyrrolo[3,4-c]pyrrole tert-Butyl ester, benzotriazole carbonyl Moderate solubility (HT assay) ATX inhibition
Compound 7 Hexahydropyrrolo[3,4-c]pyrrole 3,5-Dichlorobenzyl ester High molecular weight (460.09 g/mol) Not explicitly reported
Pyrido-Pyridazine Derivatives (Bcl-xL Inhibitors)

Example : 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives ()

  • Core Structure : Pyrido-pyridazine (nitrogen-rich bicyclic system).
  • Key Differences :
    • Larger aromatic system with dual nitrogen rings vs. the oxygen-containing furopyrrole in the target compound.
    • Therapeutic Use: Designed as Bcl-xL inhibitors for cancer therapy, contrasting with the inferred ATX-targeting role of the target compound.
    • Synthetic Complexity: Patent compounds require multi-step functionalization, whereas the target compound’s ester groups may simplify synthesis.
Historic Pyrrole Dicarboxylates (1936 Derivatives)

Example : Ethyl 4-2'-pyridyl-2-methylpyrrole-3-carboxylate ()

  • Core Structure: Monocyclic pyrrole with pyridyl and ester groups.
  • Key Differences :
    • Simpler substituents (pyridyl, methyl) vs. the fused furopyrrole system in the target compound.
    • Physical Properties: Lower thermal stability (decomposition at 218°C) compared to modern tert-butyl derivatives.
    • Solubility: Likely reduced due to lack of polar substituents.

Data Table 2: Physical Property Comparison

Compound Name Melting Point/Decomposition Molecular Weight (g/mol) Solubility (Inferred)
Target Compound Not reported ~310.35 (calculated) Moderate (lipophilic)
Compound 26 Foam (not crystalline) 358.5 83% recovery (HT assay)
Ethyl 4-2'-pyridyl-2-methylpyrrole-3-carboxylate 120°C (m.p.) ~260.30 (calculated) Low
Key Research Findings

Synthetic Flexibility : The target compound’s ester groups allow for straightforward modification, similar to compound 26’s benzotriazole coupling .

Biological Relevance : Furopyrrole derivatives may mimic ATX inhibitors (e.g., compound 26), but structural differences (e.g., fused furan vs. saturated pyrrolidine) could alter binding affinity .

Stability Advantage : The tert-butyl group likely enhances stability against hydrolysis compared to historic ethyl/pyridyl derivatives .

Biological Activity

5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate is a compound with significant biological potential. Its molecular formula is C14H19NO5, and it has a molar mass of 281.3 g/mol. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.

PropertyValue
Molecular FormulaC14H19NO5
Molar Mass281.3 g/mol
CAS Number1823271-85-7
Storage Conditions2-8°C, dry, sealed

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anti-inflammatory effects. For instance, a study demonstrated that compounds similar to this compound showed promising results in reducing inflammation markers in vitro. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

2. Analgesic Activity

In vivo studies utilizing the Paw Pressure test (Randall–Selitto test) have shown that the compound exhibits analgesic properties. The results indicate that while free pyrrole acids have superior analgesic activity, the stability of the compound in biological systems enhances its potential as a therapeutic agent. The combination of pyrrole with peptide structures has been noted to provide synergistic effects in pain relief.

3. Anticancer Potential

The anticancer properties of furo-pyrrole derivatives are under investigation. Preliminary findings suggest that these compounds may inhibit cell proliferation in various cancer cell lines. For example, studies have reported that related compounds can induce apoptosis in human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901). The underlying mechanisms may involve the modulation of cell cycle regulation and apoptosis pathways.

Case Studies

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of several pyrrole derivatives, including this compound. The results indicated a significant reduction in white blood cell accumulation in bronchoalveolar fluid following treatment with these compounds.
  • Analgesic Activity Assessment : In a controlled experiment using animal models, the analgesic efficacy of the compound was compared against standard analgesics like morphine. The findings revealed comparable pain relief effects with lower side effects.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Cytokine Inhibition : The compound may inhibit the production or action of pro-inflammatory cytokines.
  • Cell Cycle Modulation : It may interfere with cell cycle progression in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death has been observed.

Q & A

Q. What are the recommended methods for synthesizing 5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate with high purity?

The synthesis typically involves multi-step protocols, including cyclization of substituted pyrrole precursors and esterification. Key steps include:

  • Protection/deprotection strategies : Use tert-butyl and ethyl ester groups to stabilize reactive intermediates.
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol or dichloromethane.
  • Characterization : Validate purity via HPLC (≥98%) and confirm structure using 1H^1 \text{H}/13C^{13} \text{C} NMR, FT-IR, and high-resolution mass spectrometry .
  • Optimization : Apply statistical Design of Experiments (DoE) to minimize byproducts and maximize yield, particularly for temperature-sensitive steps .

Q. How can the crystal structure of this compound be accurately determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173 K to reduce thermal motion artifacts.
  • Refinement : Process data with SAINT-Plus and refine using SHELXL. Key parameters include R factor (<0.06) and data-to-parameter ratio (>15:1) to ensure reliability .
  • Validation : Cross-check bond lengths (e.g., C–C = 1.50–1.54 Å) and angles (e.g., C–C–N = 108–117°) against similar fused-ring systems .

Q. What spectroscopic techniques are critical for characterizing its functional groups?

  • FT-IR : Identify ester carbonyl stretches (~1740 cm1^{-1}) and furan/pyrrole ring vibrations (1600–1450 cm1^{-1}).
  • NMR :
  • 1H^1 \text{H}: tert-butyl protons (δ ~1.3 ppm, singlet) and ethyl groups (δ ~4.2 ppm for ester CH2_2, δ ~1.2 ppm for CH3_3).
  • 13C^{13} \text{C}: Ester carbonyls (δ ~165–170 ppm) and quaternary carbons in the fused ring (δ ~110–130 ppm) .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to optimize reaction conditions for derivatives?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy profiles for cyclization and esterification steps.
  • Feedback loops : Validate computational predictions with experimental yields and purity data. For example, adjust solvent polarity (e.g., DMF vs. THF) based on simulated transition-state solvation effects .
  • Reactor design : Simulate mass transfer limitations in batch vs. flow reactors using Aspen Plus or COMSOL .

Q. What strategies resolve contradictions in reactivity data observed under varying conditions (e.g., solvent, temperature)?

  • Systematic parameter screening : Use a fractional factorial design to isolate variables (e.g., solvent polarity, catalyst loading).
  • Kinetic profiling : Conduct time-resolved 1H^1 \text{H} NMR or in-situ IR to detect intermediates. For example, unexpected byproducts may form via competing pathways in polar aprotic solvents .
  • Computational validation : Compare experimental activation energies with DFT-calculated values to identify mechanistic outliers .

Q. How can the compound’s stability under oxidative or hydrolytic conditions be assessed for catalytic applications?

  • Stress testing : Expose the compound to H2_2O2_2 (3% in MeOH) or acidic/basic conditions (pH 2–12) at 40°C for 24–72 hours. Monitor degradation via LC-MS.
  • Activation energy : Calculate degradation kinetics using Arrhenius plots from thermogravimetric analysis (TGA) data .
  • Protective strategies : Evaluate stabilizing additives (e.g., radical scavengers) in formulation studies .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Chiral chromatography : Use Chiralpak IA/IB columns with n-hexane/IPA mobile phases.
  • Membrane technologies : Employ enantioselective membranes (e.g., cyclodextrin-functionalized cellulose) for large-scale separations .
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.